molecular formula C20H24FN3O4S B2718189 4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396888-01-9

4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2718189
CAS No.: 1396888-01-9
M. Wt: 421.49
InChI Key: SHIGDRZBGOXMKD-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzenesulfonamide derivative and introduce the ethoxy and fluoro groups through nucleophilic substitution reactions. The piperidinyl moiety can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the selection of catalysts and solvents that minimize environmental impact would be crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethyl benzoate derivatives, while nucleophilic substitution of the fluoro group can produce various substituted benzenesulfonamides.

Scientific Research Applications

4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacophore.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-((1-pyridinoylpiperidin-4-yl)methyl)benzenesulfonamide
  • 4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxy and fluoro substituents, along with the isonicotinoyl piperidine moiety, provide a distinct pharmacophore that can be fine-tuned for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-2-28-19-4-3-17(13-18(19)21)29(26,27)23-14-15-7-11-24(12-8-15)20(25)16-5-9-22-10-6-16/h3-6,9-10,13,15,23H,2,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIGDRZBGOXMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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